molecular formula C19H19ClFNO B4399619 1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride

1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride

Cat. No.: B4399619
M. Wt: 331.8 g/mol
InChI Key: ROTGZXJTTCHPFK-UHFFFAOYSA-N
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Description

1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride is a synthetic organic compound characterized by a methanamine backbone substituted with a 5-(2-fluorophenyl)-2-furyl group and a 4-methylbenzylamine moiety, forming a hydrochloride salt. The structure combines aromatic heterocycles (furan) with fluorinated and alkyl-substituted benzyl groups, which are common motifs in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

The 4-methylbenzyl group contributes steric bulk and hydrophobicity, which may influence receptor binding or metabolic stability. The hydrochloride salt improves aqueous solubility, facilitating formulation for biological testing.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO.ClH/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20;/h2-11,21H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGZXJTTCHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Heterocycle

The furan ring in the target compound is a distinguishing feature. Comparisons with thiophene and oxazole analogs reveal differences in electronic and steric profiles:

  • Thiophene Derivatives : Compounds like 1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine Hydrochloride () replace the furan with thiophene. Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may alter binding affinity in receptor targets.
  • Oxazole Derivatives: highlights oxazole-containing analogs, which introduce an additional nitrogen atom.
Table 1: Comparison of Heterocyclic Substituents
Compound Heterocycle Substituent(s) Molecular Weight (g/mol) Key Structural Features
Target Compound Furan 2-Fluorophenyl ~343.8* Electron-rich furan, fluorinated aryl
1-[5-(2-FP)thiophen-2-yl] Analog Thiophene 2-Fluorophenyl, oxazole ~407.9 Larger heterocycle, oxazole methyl
[5-(4-Methoxyphenyl)thiadiazol-2-yl] Thiadiazole 4-Methoxyphenyl ~283.8 Nitrogen-rich ring, methoxy group

*Calculated based on formula C₁₉H₁₉ClFNO.

Benzyl Group Modifications

The 4-methylbenzyl group in the target compound is compared to other benzyl derivatives:

  • 4-Fluorobenzyl : describes N-(4-Fluorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine Hydrochloride . Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methyl.
  • 3-Trifluoromethylbenzyl : ’s Compound 15 uses a CF₃ group, which increases hydrophobicity and may enhance CNS penetration due to higher logP.
  • Tetrahydrofuranmethyl : ’s 1-[5-(3-Chlorophenyl)-2-furyl]-N-(tetrahydro-2-furanylmethyl)methanamine HCl introduces a saturated furan, reducing aromaticity but improving solubility.
Table 2: Benzyl Group Impact on Properties
Substituent Example Compound Key Effects
4-Methylbenzyl Target Compound Moderate hydrophobicity, steric bulk
4-Fluorobenzyl , Compound 10 Enhanced metabolic stability, electronegativity
3-Trifluoromethylbenzyl , Compound 15 Increased logP, CNS penetration potential
Tetrahydrofuranmethyl Reduced aromaticity, improved solubility

Functional Implications

  • Cannabinoid Receptor Modulation: and highlight fluorinated benzyl groups in CB1/CB2 ligands. The 2-fluorophenyl group in the target compound may similarly enhance receptor affinity.
  • Antiviral Activity : ’s oxindole carboxamides demonstrate the role of fluorinated aromatics in inhibiting viral polymerases, suggesting possible antiviral applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride
Reactant of Route 2
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1-[5-(2-Fluorophenyl)-2-furyl]-N-(4-methylbenzyl)methanamine Hydrochloride

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